

In-Depth Technical Guide to N-Iodosuccinimide (CAS 516-12-1)

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For Researchers, Scientists, and Drug Development Professionals

Introduction

N-lodosuccinimide (NIS), identified by CAS number 516-12-1, is a highly versatile and efficient reagent in modern organic synthesis.[1] It serves as a mild and selective electrophilic iodinating agent and a mild oxidant.[2][3] Structurally, it consists of a succinimide ring with an iodine atom attached to the nitrogen, rendering the iodine electron-deficient and thus a source of electrophilic iodine (I+).[4] This property makes it a valuable tool for the synthesis of a wide array of organic molecules, including pharmaceuticals and agrochemicals.[1] Compared to elemental iodine, NIS offers greater precision and control in iodination reactions. This guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of **N-lodosuccinimide**, complete with detailed experimental protocols and workflow visualizations.

Chemical and Physical Properties

N-lodosuccinimide is a white to off-white or pale yellow crystalline powder. It is sensitive to light and moisture and should be stored in a dry, dark, and cool environment, preferably under a nitrogen atmosphere, to prevent decomposition.

The key physical and chemical properties of **N-lodosuccinimide** are summarized in the table below.



Property	Value	Source(s)
CAS Number	516-12-1	
Molecular Formula	C4H4INO2	_
Molecular Weight	224.98 g/mol	_
Appearance	White to off-white/pale yellow crystalline powder	
Melting Point	197 - 206 °C (decomposes)	_
Solubility	Soluble in dioxane, tetrahydrofuran (THF), and acetonitrile. Insoluble in ether and carbon tetrachloride.	_
SMILES	O=C1CCC(=O)N1I	_
InChI Key	LQZMLBORDGWNPD- UHFFFAOYSA-N	

Experimental Protocols Synthesis of N-lodosuccinimide

Two common methods for the synthesis of **N-lodosuccinimide** are presented below. The classical method involves the reaction of N-silver succinimide with iodine, while a more modern approach utilizes N-chlorosuccinimide and an iodide salt.

Protocol 3.1.1: Synthesis from N-Silver Succinimide and Iodine (Classical Method)

This procedure is adapted from Organic Syntheses.

Materials:

- Iodine (I₂)
- Dried Dioxane



- N-Silver Succinimide
- Carbon Tetrachloride (CCl₄)

Equipment:

- · Wide-mouthed, screw-cap, brown bottle
- Water bath
- Büchner funnel
- Filter flask
- Vacuum source

- In a 150-200 mL wide-mouthed, screw-cap brown bottle, dissolve 20 g (0.079 mole) of iodine in 90 mL of dried dioxane.
- Add 18 g (0.087 mole) of thoroughly dried N-silver succinimide to the solution.
- Shake the bottle vigorously for several minutes and then occasionally over the course of one hour.
- Warm the mixture in a water bath at 50°C for 5 minutes.
- Filter the hot mixture through a Büchner funnel into a 500-mL filter flask that is protected from light (e.g., wrapped in aluminum foil).
- Wash the collected silver iodide (AgI) precipitate with a 10 mL portion of warm dioxane.
- Combine the filtrates and add 200 mL of carbon tetrachloride.
- Chill the solution overnight at -8°C to -20°C to induce crystallization.
- Collect the colorless crystals of N-lodosuccinimide on a Büchner funnel with minimal exposure to light.

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- Wash the crystals with 25 mL of carbon tetrachloride and dry under suction.
- For final drying, place the product in the dark at 25°C under vacuum (1 mm Hg) overnight. The expected yield is 14.3–15.1 g (81–85%).

Protocol 3.1.2: Modern Laboratory Synthesis from N-Chlorosuccinimide and Sodium Iodide

This method avoids the use of silver salts.

Materials:

- N-Chlorosuccinimide (NCS)
- Sodium Iodide (Nal)
- Acetone
- · Diethyl ether

Equipment:

- Round-bottomed flask
- · Magnetic stirrer and stir bar
- Filtration apparatus
- Rotary evaporator

- Separately dissolve equimolar amounts of N-chlorosuccinimide (e.g., 1.34 g, 10 mmol) and sodium iodide (e.g., 1.50 g, 10 mmol) in dry acetone (e.g., 25 mL each).
- Mix the two solutions in a round-bottomed flask equipped with a magnetic stirrer.
- Stir the resulting mixture at room temperature for 15 minutes. A precipitate of sodium chloride (NaCl) will form.

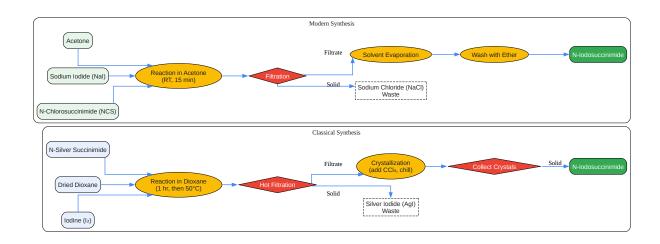
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- Filter the mixture to remove the precipitated NaCl.
- Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
- Wash the solid crude product several times with diethyl ether (e.g., 3 x 15 mL portions) until a bright yellow powder is obtained. This removes any residual iodine.
- The resulting **N-lodosuccinimide** is typically of high purity (yields around 94%) and can be used without further purification.





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Figure 1: Comparative workflow for classical and modern synthesis of **N-lodosuccinimide**.

Analytical Methods

Protocol 3.2.1: Melting Point Determination (Capillary Method)

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This is a general procedure for determining the melting point range of a solid organic compound.

Materials:

- N-lodosuccinimide sample
- Melting point capillary tubes

Equipment:

- Melting point apparatus (e.g., Mel-Temp or similar)
- Spatula
- Mortar and pestle (optional)

- Ensure the **N-lodosuccinimide** sample is dry and finely powdered. If necessary, gently crush the crystals using a mortar and pestle.
- Seal one end of a capillary tube by heating it briefly in the edge of a Bunsen burner flame and rotating it.
- Introduce the powdered sample into the open end of the capillary tube to a depth of 2-3 mm by tapping the sealed end on a hard surface.
- Place the capillary tube in the sample holder of the melting point apparatus.
- Heat the apparatus rapidly to a temperature about 15-20°C below the expected melting point (approx. 202°C).
- Decrease the heating rate to 1-2°C per minute to allow for accurate observation.
- Record the temperature at which the first drop of liquid appears (the beginning of the melting range).



- Record the temperature at which the entire sample has turned into a clear liquid (the end of the melting range).
- The observed melting point range provides an indication of the sample's purity. Pure compounds typically have a sharp melting range of 1-2°C.

Protocol 3.2.2: Purity Assay by Iodometric Titration

The purity of **N-lodosuccinimide** can be determined by measuring its active iodine content. This protocol is adapted from the general procedure for N-halosuccinimides.

Materials:

- N-lodosuccinimide (accurately weighed, ~0.1 g)
- Potassium Iodide (KI) solution (e.g., 10% w/v)
- Dilute Sulfuric Acid (H₂SO₄) (e.g., 2 M)
- Standardized Sodium Thiosulfate (Na₂S₂O₃) solution (e.g., 0.1 N)
- Starch indicator solution
- Deionized water

Equipment:

- Analytical balance
- Erlenmeyer flask (250 mL)
- Burette
- · Pipettes and graduated cylinders

Procedure:

Accurately weigh about 0.1 g of the N-lodosuccinimide sample and record the weight.



- Transfer the sample to a 250 mL Erlenmeyer flask.
- Add approximately 25 mL of deionized water, 10 mL of 2 M sulfuric acid, and 15 mL of 10% potassium iodide solution to the flask.
- Swirl the flask to dissolve the solids and allow the reaction to proceed for 5-10 minutes in a dark place. NIS will oxidize the iodide (I⁻) from KI to iodine (I₂), which appears as a dark brown solution. Reaction: C₄H₄INO₂ + 2I⁻ + 2H⁺ → C₄H₄NO₂ + I₂ + H₂O
- Titrate the liberated iodine with the standardized 0.1 N sodium thiosulfate solution until the brown color of the iodine fades to a pale yellow. Titration Reaction: $I_2 + 2S_2O_3^{2-} \rightarrow 2I^- + S_4O_6^{2-}$
- Add 1-2 mL of starch indicator solution. The solution will turn a deep blue-black color.
- Continue the titration dropwise with the sodium thiosulfate solution, with constant swirling, until the blue color completely disappears. This is the endpoint.
- · Record the volume of sodium thiosulfate solution used.
- Calculate the purity of N-lodosuccinimide using the following formula: Purity (%) = (V × N × E) / W × 100 Where:
 - V = Volume of Na₂S₂O₃ solution used (in Liters)
 - N = Normality of the Na₂S₂O₃ solution
 - E = Equivalent weight of N-lodosuccinimide (Molecular Weight / 2 = 224.98 / 2 = 112.49 g/eq)
 - W = Weight of the N-lodosuccinimide sample (in grams)

Key Synthetic Applications

Protocol 3.3.1: Electrophilic Iodination of an Aromatic Compound (Grinding Method)

This solvent-free method is rapid, efficient, and environmentally friendly for iodinating activated aromatic compounds.



Materials:

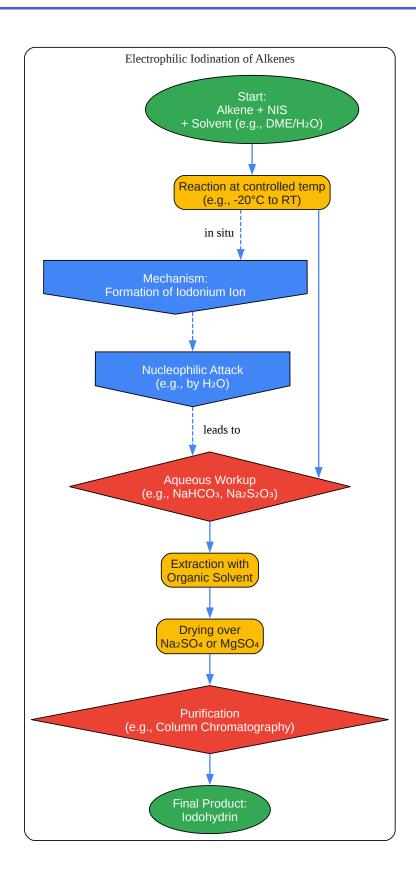
- An activated aromatic compound (e.g., 4-nitrophenol)
- N-lodosuccinimide (NIS)
- Acetic Acid (catalytic amount)

Equipment:

- Mortar and pestle
- Spatula

- In a mortar, place the aromatic substrate (e.g., 1 mole equivalent) and **N-lodosuccinimide** (e.g., 2.2 mole equivalents for di-iodination).
- Grind the solids together at room temperature using a pestle. The reaction is typically complete within 5-8 minutes.
- The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Upon completion, pour the reaction mixture into ice-cold water to precipitate the iodinated product.
- Collect the solid product by filtration, wash with cold deionized water, and dry.
- This method often results in high yields (94-99%) and high purity of the desired regioisomer.





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Figure 2: General experimental workflow for the iodohydrination of an alkene using NIS.



Protocol 3.3.2: Oxidation of a Secondary Alcohol to a Ketone

N-lodosuccinimide can act as a mild oxidant, for example, in the conversion of alcohols to carbonyl compounds.

Materials:

- Secondary alcohol (e.g., diphenylmethanol)
- N-lodosuccinimide (NIS) (catalytic amount, e.g., 6-10 mol%)
- Acetonitrile
- Water

Equipment:

- Reactor tube or round-bottomed flask
- Heating source (e.g., heating block or oil bath)
- · TLC plate for monitoring

- In a reactor tube, combine the secondary alcohol (0.5 mmol), acetonitrile (0.5 mL), water (0.5 mmol), and N-lodosuccinimide (6-10 mol%).
- Seal the reactor tube and heat the mixture at 85–115 °C.
- Monitor the progress of the reaction by TLC. The reaction may take several hours (e.g., 21-24 h).
- Upon completion, cool the reaction mixture to room temperature.
- The product can be isolated by standard workup procedures, typically involving dilution with water, extraction with an organic solvent, drying the organic layer, and purification by column chromatography.



Conclusion

N-lodosuccinimide is an indispensable reagent in organic chemistry, offering a controllable and efficient means of performing electrophilic iodinations and mild oxidations. Its ease of handling compared to other iodinating agents and its effectiveness under various conditions, including solvent-free methods, underscore its importance. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize **N-lodosuccinimide** in the synthesis of novel and complex molecules. Proper handling and storage, considering its sensitivity to light and moisture, are crucial for maintaining its reactivity and ensuring reproducible results.

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